molecular formula C24H31N3O3 B2498653 N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955793-12-1

N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

カタログ番号: B2498653
CAS番号: 955793-12-1
分子量: 409.53
InChIキー: CJPQOQSUSFOTTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Dopamine Receptor Ligands

Research involving compounds with structures similar to N1-(4-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has demonstrated potential applications in the development of dopamine receptor ligands. These compounds are investigated for their ability to interact with dopamine receptors, which play a critical role in numerous neurological and psychiatric conditions. The structural analogs have been synthesized and evaluated for their dopamine-like activity, indicating the potential for therapeutic applications in disorders related to dopamine dysfunction, such as Parkinson's disease and schizophrenia (Jacob et al., 1981).

Anticancer Agents

The compound's framework is also explored in the synthesis of novel anticancer agents. Research in this area involves the creation of derivatives with the potential to inhibit the growth of cancer cells. For instance, the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, employing a one-pot three-component method, has shown moderate to high levels of antitumor activities against various cancer cell lines. This suggests that modifications of the core structure could lead to the development of potent anticancer therapies (Fang et al., 2016).

Ion Channel Inhibition

Another application area is the exploration of ion channel inhibitors for the management of cardiovascular diseases. Derivatives of similar structures have been investigated for their potential to serve as specific bradycardic agents by inhibiting certain ion channels in the heart. This research direction aims at discovering new therapeutic agents that can modulate heart rate without significant side effects, indicating a potential for the development of novel cardiovascular drugs (Kubota et al., 2003).

Orexin Receptor Antagonists

Compounds with a related structural motif have been studied for their role as orexin receptor antagonists, particularly in the context of sleep disorders and stress-induced hyperarousal. These studies explore the selective blockade of orexin receptors to attenuate stress responses without inducing hypnotic effects, offering insights into potential treatments for insomnia and anxiety-related conditions (Bonaventure et al., 2015).

ABCB1 Inhibitors

Research on compounds with similar structures has identified potential applications in overcoming drug resistance in cancer therapy. ABCB1 inhibitors, designed based on this structural class, have shown efficacy in inhibiting the efflux of chemotherapeutic agents from cancer cells, thereby enhancing drug accumulation and efficacy. This highlights the compound's relevance in addressing multidrug resistance, a significant challenge in cancer treatment (Colabufo et al., 2008).

特性

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-3-15-27-16-5-6-19-17-18(7-12-22(19)27)13-14-25-23(28)24(29)26-20-8-10-21(11-9-20)30-4-2/h7-12,17H,3-6,13-16H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQOQSUSFOTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。